Mesembrine: is a chiral alkaloid that features an aryloctahydroindole skeleton and is most commonly found in species of the succulent genus Sceletium . It’s used by various ethnic groups in South Africa to manage disorders of the central nervous system . Binding assays have revealed that mesembrine is a more potent inhibitor of the serotonin transporter (SERT) than fluoxetine (Prozac), which has prompted the commercialization of mesembrine-containing consumer products .
Mesembrine is a tricyclic alkaloid primarily found in the plant Sceletium tortuosum, commonly known as kanna. This compound is notable for its complex structure, which includes two bridgehead chiral carbons connecting a five-membered ring to a six-membered ring. It was first isolated in 1957 and has since gained attention for its potential therapeutic effects, particularly as an antidepressant. The levorotatory isomer, (−)-mesembrine, is the naturally occurring form and is recognized for its pharmacological properties, including acting as a selective serotonin reuptake inhibitor with a binding affinity (K_i) of 1.4 nM .
Mesembrine's potential therapeutic effects are attributed to its interaction with the neurotransmitter serotonin. Studies suggest it acts as a serotonin reuptake inhibitor (SRI) with a high binding affinity (Ki = 1.4 nM) []. This means it inhibits the reabsorption of serotonin by neurons, potentially leading to increased serotonin levels in the synaptic cleft and elevating mood. Additionally, mesembrine may exhibit weak phosphodiesterase 4 (PDE4) inhibition, potentially contributing to its mood-modulating effects [].
More research is needed to fully elucidate the mechanism of action of mesembrine, particularly its in vivo effects.
There is currently limited scientific data on the safety profile of mesembrine. Given its psychoactive properties, potential side effects and interactions with other medications cannot be ruled out.
Traditionally, Kanna use has been reported to cause mild side effects like nausea, dizziness, and headaches []. However, the specific contribution of mesembrine to these effects is unclear.
Mesembrine exhibits significant biological activities that contribute to its potential therapeutic applications:
The synthesis of mesembrine has been explored through various methods, reflecting its complex structure:
Mesembrine's applications extend beyond its traditional use in herbal medicine:
Mesembrine shares structural and functional similarities with several other alkaloids. Here are some notable comparisons:
Compound Name | Structure Type | Key Activity | Unique Features |
---|---|---|---|
Mesembrenone | Tricyclic | Antidepressant | Precursor to mesembrine |
Sceletium Alkaloids | Various | Serotonin reuptake inhibition | Contains multiple active compounds |
Berberine | Isoquinoline | Antimicrobial, anti-inflammatory | Also acts on different neurotransmitter systems |
Rhodiola Rosea Extract | Various | Adaptogen | Broader range of adaptogenic effects |
Mesembrine is unique due to its specific mechanism of action as a serotonin reuptake inhibitor combined with phosphodiesterase inhibition, setting it apart from other similar compounds that may target different pathways or have varying degrees of activity against neurotransmitter systems.